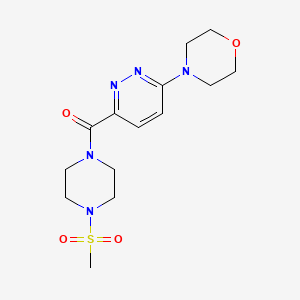
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Agents
One significant application of related compounds is as potent β-1,3-glucan synthase inhibitors, showing promising antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential use in developing new antifungal therapies, especially given the growing need for effective treatments against resistant fungal infections (Zhou et al., 2011) (Ting et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds with similar structures have been synthesized and evaluated for their enzyme inhibitory activity, such as α-glucosidase inhibition. This suggests potential therapeutic applications in managing conditions like diabetes by regulating glucose metabolism (Abbasi et al., 2019).
Molecular Interaction and Pharmacological Action
The structural and pharmacological characterization of these compounds includes insights into their interaction with specific receptors, providing a foundation for the development of new drugs. For example, studies on cannabinoid receptors have elucidated the antagonistic properties of certain derivatives, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Chemical Synthesis and Material Science
Further research includes the synthesis of diverse heterocyclic compounds and their potential applications in various fields, including material science and drug development. The versatility in the synthesis of such compounds underlines their utility in creating materials with specific properties or biological activities (Matlock et al., 2015).
Neuroprotective and Antioxidant Properties
Investigations into the antioxidant properties of derivatives highlight their potential in neuroprotective applications, possibly offering benefits in conditions such as Alzheimer's disease. The enzyme inhibition capabilities, alongside minimal cytotoxicity, suggest these compounds could be valuable in developing multifunctional drugs for neurodegenerative diseases (Hassan et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is often associated with various human cancers .
Mode of Action
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone interacts with its targets by inhibiting the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell growth and proliferation .
Biochemical Pathways
The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT, the compound disrupts these processes, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
It has been described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted. These properties can impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone’s action include the inhibition of AKT phosphorylation . This can lead to a disruption in the PI3K/AKT/mTOR pathway, potentially inhibiting cancer cell growth and proliferation . In vivo evaluations have demonstrated a dose-dependent antitumor efficacy .
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZAOLQQKCGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)



![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
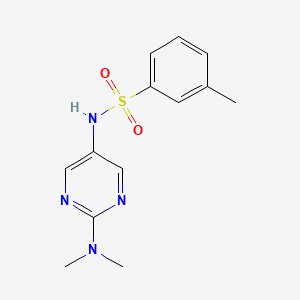
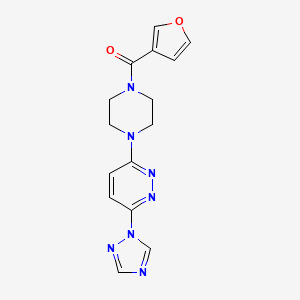
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2568834.png)
![N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568837.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole](/img/structure/B2568838.png)
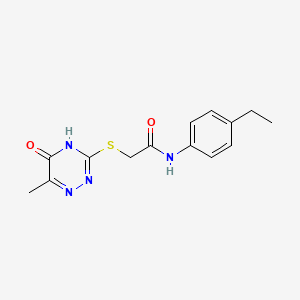
![N-[3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2568843.png)
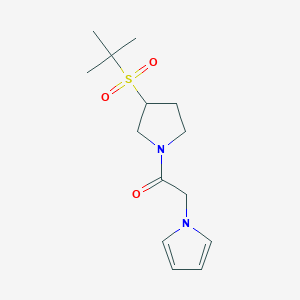
![4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2568846.png)